Benazepril

Description

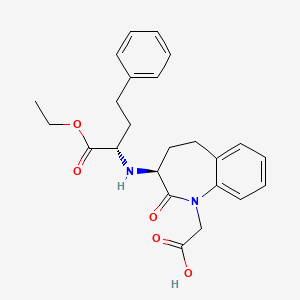

Structure

3D Structure

Properties

IUPAC Name |

2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCFTKFZXHTYIP-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022645 | |

| Record name | Benazepril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Benazepril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

19mg/mL, 1.05e-02 g/L | |

| Record name | Benazepril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00542 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benazepril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

86541-75-5 | |

| Record name | Benazepril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86541-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benazepril [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086541755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benazepril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00542 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benazepril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENAZEPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDM7Q7QWP8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benazepril | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benazepril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148-149 °C, 148 - 149 °C | |

| Record name | Benazepril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00542 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benazepril | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benazepril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Benazepril's Mechanism of Action in Renal Pathophysiology: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the mechanism of action of benazepril, an angiotensin-converting enzyme (ACE) inhibitor, with a specific focus on its role in mitigating the progression of renal pathophysiology. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular pathways, presents quantitative data from key clinical trials, and offers detailed experimental protocols for preclinical evaluation.

Core Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

This compound is a prodrug that is hydrolyzed in the liver to its active metabolite, benazeprilat.[1] Benazeprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1][2] The RAAS is a critical hormonal cascade that regulates blood pressure and fluid and electrolyte balance.[3][4]

Overactivation of the RAAS is a central driver in the pathophysiology of chronic kidney disease (CKD).[5][6][7] Angiotensin II, the primary effector of the RAAS, contributes to renal injury through several mechanisms:

-

Glomerular Hypertension: Angiotensin II preferentially constricts the efferent arterioles of the glomeruli, leading to increased intraglomerular pressure. This sustained hypertension damages the glomerular filtration barrier, leading to proteinuria.[5][6]

-

Fibrosis and Inflammation: Angiotensin II promotes the expression of profibrotic and proinflammatory cytokines, such as transforming growth factor-beta (TGF-β), leading to glomerulosclerosis and tubulointerstitial fibrosis.[5][6]

-

Sodium and Water Retention: Angiotensin II stimulates the release of aldosterone from the adrenal cortex, which in turn promotes the reabsorption of sodium and water in the renal tubules, contributing to systemic hypertension and increased renal workload.[3][8]

By inhibiting ACE, benazeprilat decreases the production of angiotensin II, thereby mitigating these detrimental effects.[2][8] This leads to a reduction in both systemic and intraglomerular blood pressure, a decrease in proteinuria, and a slowing of the progression of renal fibrosis.[9][10]

Effects on Renal Hemodynamics and Proteinuria

A primary benefit of this compound in renal disease is its ability to reduce proteinuria.[11] This is achieved through its hemodynamic effects within the glomerulus. By preferentially dilating the efferent arteriole, this compound reduces the hydraulic pressure across the glomerular capillaries, thereby decreasing the filtration of albumin and other proteins into the urine.[12]

Studies have shown that this compound can significantly increase renal blood flow without negatively impacting the glomerular filtration rate (GFR) in the long term.[2][13] In some cases, a small, acute decrease in GFR may be observed upon initiation of therapy due to the reduction in intraglomerular pressure, but this is generally followed by stabilization and a slower rate of GFR decline over time compared to placebo.[10]

Anti-fibrotic and Anti-inflammatory Effects

Beyond its hemodynamic actions, this compound exerts direct anti-fibrotic and anti-inflammatory effects on the kidney. Angiotensin II is a potent stimulator of TGF-β, a key cytokine in the pathogenesis of renal fibrosis.[14] TGF-β, in turn, promotes the transdifferentiation of renal fibroblasts into myofibroblasts, characterized by the expression of α-smooth muscle actin (α-SMA), and stimulates the deposition of extracellular matrix proteins, leading to glomerulosclerosis and tubulointerstitial fibrosis.[15]

This compound, by reducing angiotensin II levels, downregulates the expression of TGF-β and α-SMA, thereby inhibiting the progression of renal fibrosis.[15][16]

References

- 1. m.youtube.com [m.youtube.com]

- 2. Renal actions of the new angiotensin-converting enzyme inhibitor this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Video: A High-throughput Method for Measurement of Glomerular Filtration Rate in Conscious Mice [jove.com]

- 4. Animals and 5/6 Nephrectomy [bio-protocol.org]

- 5. ahajournals.org [ahajournals.org]

- 6. 5/6th Nephrectomy in Combination with High Salt Diet and Nitric Oxide Synthase Inhibition to Induce Chronic Kidney Disease in the Lewis Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Curcumin modulated gut microbiota and alleviated renal fibrosis in 5/6 nephrectomy-induced chronic kidney disease rats | PLOS One [journals.plos.org]

- 9. Angiotensin II Contributes to Renal Fibrosis Independently of Notch Pathway Activation | PLOS One [journals.plos.org]

- 10. academic.oup.com [academic.oup.com]

- 11. ahajournals.org [ahajournals.org]

- 12. oatext.com [oatext.com]

- 13. gubra.dk [gubra.dk]

- 14. Protection of Renal Function with ACE Inhibitors: Experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Decreased expression of transforming growth factor-β1 and α-smooth muscle actin contributes to the protection of lotensin against chronic renal failure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound affects integrin-linked kinase and smooth muscle α-actin expression in diabetic rat glomerulus and cultured mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]

Benazeprilat: An In-Depth Technical Guide to its Active Metabolite Formation and Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benazepril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1] As a prodrug, this compound itself has limited pharmacological activity and requires metabolic activation to exert its therapeutic effects.[1] This technical guide provides a comprehensive overview of the formation of its active metabolite, benazeprilat, and its subsequent pharmacological activity. The document details the enzymatic conversion, pharmacokinetic and pharmacodynamic profiles, and relevant experimental protocols for researchers in the field.

Active Metabolite Formation: From this compound to Benazeprilat

This compound is readily absorbed following oral administration and undergoes rapid and extensive metabolism to its active form, benazeprilat.[2] This bioactivation is a critical step for the drug's efficacy.

Enzymatic Conversion: The primary metabolic pathway involves the cleavage of the ester group of this compound, a process predominantly carried out by hepatic esterases.[1][3] This hydrolysis reaction results in the formation of the diacid metabolite, benazeprilat, which is a potent inhibitor of ACE.[4] While esterases are the main enzymes responsible, some studies suggest the involvement of Cytochrome P450 3A4 (CYP3A4) in this conversion.

Logical Relationship of this compound Activation

Caption: Metabolic activation of this compound to benazeprilat primarily in the liver.

Pharmacological Activity of Benazeprilat

Benazeprilat exerts its antihypertensive effects by potently and competitively inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1]

Mechanism of Action: ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1] Angiotensin II also stimulates the adrenal cortex to secrete aldosterone, which promotes sodium and water retention.[1] By inhibiting ACE, benazeprilat decreases the levels of angiotensin II, leading to vasodilation and reduced aldosterone secretion.[5] This dual action results in a decrease in blood pressure. ACE is also identical to kininase II, an enzyme that degrades the vasodilator bradykinin.[4] Inhibition of this enzyme by benazeprilat may lead to increased bradykinin levels, further contributing to the blood pressure-lowering effect.

Signaling Pathway of Benazeprilat's Action

Caption: Benazeprilat inhibits ACE, blocking the conversion of Angiotensin I to Angiotensin II.

Quantitative Data

Pharmacokinetic Parameters of this compound and Benazeprilat

| Parameter | This compound | Benazeprilat | Reference(s) |

| Tmax (fasting) | 0.5 - 1.0 hours | 1 - 2 hours | [2][6] |

| Tmax (with food) | Delayed | 2 - 4 hours | [6] |

| Half-life (t½) | ~0.6 hours | Biphasic: ~2.7 hours (initial), ~22.3 hours (terminal) | [2] |

| Effective Half-life (accumulation) | - | 10 - 11 hours | [2] |

| Protein Binding | ~96.7% | ~95.3% | [1] |

| Bioavailability (oral this compound) | At least 37% | - | [1] |

ACE Inhibition by Benazeprilat

| Parameter | Value | Species | Reference(s) |

| IC₅₀ | 0.28 nM | Dog (plasma) | [7] |

Clinical Efficacy of this compound in Hypertension

| Dosage | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) | Study Population | Reference(s) |

| 20 mg once daily | -12.2 | -7.7 | Mild to moderate hypertension | [8] |

| 20 mg - 80 mg once daily | 6 - 12 | 4 - 7 | Mild to moderate hypertension | [9] |

Detailed Experimental Protocols

Quantification of this compound and Benazeprilat in Human Plasma by HPLC-MS/MS

This method allows for the simultaneous determination of this compound and its active metabolite, benazeprilat, in human plasma.

Experimental Workflow for Bioanalysis

Caption: A typical workflow for the quantification of this compound and benazeprilat in plasma.

Methodology:

-

Sample Preparation:

-

To 100 µL of human plasma, add an internal standard (e.g., rutaecarpine).[8]

-

Precipitate proteins by adding a suitable organic solvent such as acetonitrile.

-

Vortex mix the samples and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.

-

-

Chromatographic Conditions:

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: m/z 425.5 → [fragment ion]

-

Benazeprilat: m/z 397.5 → [fragment ion]

-

Internal Standard (Rutaecarpine): m/z 288.3 → [fragment ion][8]

-

-

-

Calibration and Quantification:

-

Prepare calibration standards and quality control samples by spiking known concentrations of this compound and benazeprilat into blank plasma.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

-

Determine the concentrations of the unknown samples from the calibration curve. The linear range is typically 6.67-666.67 ng/mL for both this compound and benazeprilat.[8]

-

In Vitro Enzymatic Hydrolysis of this compound

This protocol simulates the in vivo conversion of this compound to benazeprilat using liver enzymes.

Methodology:

-

Reaction Mixture:

-

Prepare a buffered solution (e.g., pH 7.4 phosphate buffer).

-

Add a source of esterase enzymes, such as porcine liver esterase (PLE) or human liver microsomes.

-

Initiate the reaction by adding a known concentration of this compound.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C in a shaking water bath.

-

-

Sampling and Analysis:

-

At various time points, withdraw aliquots of the reaction mixture.

-

Stop the enzymatic reaction by adding a quenching solution (e.g., a strong acid or organic solvent).

-

Analyze the samples for the concentrations of this compound and benazeprilat using a validated analytical method, such as the HPLC-MS/MS method described above.

-

-

Data Analysis:

-

Plot the concentrations of this compound and benazeprilat over time to determine the rate of hydrolysis.

-

Kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), can be determined by varying the initial concentration of this compound.

-

Measurement of Plasma ACE Activity

This assay quantifies the inhibitory effect of benazeprilat on ACE activity in plasma.

Methodology:

-

Principle: The assay is based on the spectrophotometric measurement of the hydrolysis of a synthetic substrate, N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG), by ACE. The cleavage of FAPGG results in a decrease in absorbance at 340 nm.[11][12]

-

Reagents:

-

FAPGG substrate solution.

-

Assay buffer (e.g., HEPES buffer, pH 7.5, containing NaCl and ZnCl₂).[13]

-

Plasma sample containing benazeprilat.

-

Control plasma (drug-free).

-

-

Procedure:

-

Pre-incubate the plasma sample (or a dilution thereof) with the assay buffer at 37°C.

-

Initiate the reaction by adding the FAPGG substrate solution.

-

Monitor the decrease in absorbance at 340 nm over a set period using a spectrophotometer.

-

-

Calculation of ACE Inhibition:

-

Calculate the rate of absorbance change (ΔA/min) for both the control and the benazeprilat-containing plasma.

-

The percentage of ACE inhibition is calculated as follows: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

Conclusion

This compound serves as an effective prodrug that is rapidly and extensively converted to its highly active metabolite, benazeprilat. The potent and specific inhibition of ACE by benazeprilat is the cornerstone of its antihypertensive efficacy. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and professionals involved in the study and development of ACE inhibitors. A thorough understanding of the formation and activity of benazeprilat is essential for optimizing its therapeutic use and for the development of future cardiovascular therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacokinetics of the angiotensin converting enzyme inhibitor this compound.HCl (CGS 14 824 A) in healthy volunteers after single and repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound: Package Insert / Prescribing Information / MOA [drugs.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. droracle.ai [droracle.ai]

- 7. caymanchem.com [caymanchem.com]

- 8. Simultaneous determination of this compound hydrochloride and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Using Esterase Selectivity to Determine the In Vivo Duration of Systemic Availability and Abolish Systemic Side Effects of Topical β-Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tsijournals.com [tsijournals.com]

- 11. assaygenie.com [assaygenie.com]

- 12. sorachim.com [sorachim.com]

- 13. researchgate.net [researchgate.net]

Beyond ACE: An In-depth Technical Guide to the Off-Target Molecular Mechanisms of Benazepril

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular targets of benazepril, an angiotensin-converting enzyme (ACE) inhibitor, beyond its well-established role in the renin-angiotensin-aldosterone system (RAAS). While the primary therapeutic effects of this compound in hypertension and heart failure are attributed to ACE inhibition, emerging evidence reveals its interaction with other critical signaling pathways. This document provides a comprehensive overview of these non-canonical mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Modulation of the PI3K/Akt Signaling Pathway

This compound has been shown to exert protective effects in cardiomyocytes by modulating the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, growth, and apoptosis.

Cardioprotective Effects in Doxorubicin-Induced Cardiotoxicity

In a model of doxorubicin (DOX)-induced cardiotoxicity in rat embryonic cardiac myoblast (H9c2) cells, pretreatment with this compound hydrochloride (this compound-HCl) demonstrated a significant protective effect. This protection is attributed to the activation of the PI3K/Akt pathway, which in turn suppresses apoptosis and oxidative stress.

Data Summary: Effects of this compound-HCl on H9c2 Cells Treated with Doxorubicin

| Parameter | Control | Doxorubicin (2 µM) | This compound-HCl (1 µM) + Doxorubicin (2 µM) | P-value (DOX vs. This compound+DOX) | Reference |

| Cell Viability (%) | 100 | ~50 | ~75 | <0.05 | [1] |

| Apoptotic Rate (%) | 8.6 ± 1.21 | 45.5 ± 4.82 | 25.8 ± 2.1 | <0.05 | [2] |

| LDH Release (Fold Change) | 1 | >2.5 | <1.5 | <0.05 | [1] |

| p-Akt / Total Akt (Fold Change) | 1 | <0.5 | >0.8 | <0.05 | [1] |

Note: The values presented are approximations derived from graphical data in the cited literature and are intended for comparative purposes.

Experimental Protocol: In Vitro Model of Doxorubicin-Induced Cardiotoxicity

-

Cell Line: H9c2 rat embryonic cardiac myoblasts.

-

Treatment Groups:

-

Control: Untreated cells.

-

Doxorubicin (DOX): Cells treated with 2 µM DOX for 24 hours.

-

This compound-HCl + DOX: Cells pretreated with 1 µM this compound-HCl for 1 hour, followed by co-incubation with 2 µM DOX for 24 hours.

-

-

Assays:

-

Cell Viability: Cell Counting Kit-8 (CCK-8) assay.

-

Apoptosis: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.

-

Lactate Dehydrogenase (LDH) Release: LDH cytotoxicity assay kit.

-

Western Blotting: To determine the phosphorylation status of Akt. Cells were lysed, and proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total Akt and phosphorylated-Akt (Ser473). Horseradish peroxidase-conjugated secondary antibodies were used for detection.

-

Signaling Pathway: this compound's Cardioprotective Mechanism via PI3K/Akt

Caption: this compound promotes cardiomyocyte survival by activating the PI3K/Akt signaling pathway, which in turn inhibits doxorubicin-induced apoptosis.

Attenuation of Inflammatory Signaling: NF-κB and TGF-β Pathways

This compound has demonstrated anti-inflammatory properties by downregulating the Nuclear Factor-kappa B (NF-κB) and Transforming Growth Factor-beta (TGF-β) signaling pathways. These pathways are pivotal in the pathogenesis of cardiac hypertrophy and renal fibrosis.

Amelioration of Left Ventricular Hypertrophy

In a rat model of left ventricular hypertrophy (LVH) induced by abdominal aortic coarctation, this compound treatment led to a significant reduction in cardiac hypertrophy, fibrosis, and inflammation. This was associated with the downregulation of key components of the NF-κB and TGF-β signaling pathways.

Data Summary: Effects of this compound on a Rat Model of Left Ventricular Hypertrophy

| Parameter | Sham | LV Hypertrophy (LVH) | This compound (1 mg/kg/day) + LVH | P-value (LVH vs. This compound+LVH) | Reference |

| Left Ventricular Mass Index (mg/g) | 2.1 ± 0.2 | 3.5 ± 0.3 | 2.6 ± 0.2 | <0.05 | [3][4] |

| Collagen Type I/III Ratio | Baseline | Increased | Significantly Reduced | <0.05 | [3][4] |

| TGF-β1 Protein Level (relative) | 1 | Increased | Significantly Reduced | <0.05 | [3][4] |

| NF-κB p65 Activation (relative) | 1 | Increased | Significantly Reduced | <0.05 | [3][4] |

Note: The values presented are qualitative summaries from the cited literature.

Experimental Protocol: Rat Model of Left Ventricular Hypertrophy

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of LVH: Abdominal aortic coarctation was performed to induce pressure overload.

-

Treatment Groups:

-

Sham: Rats underwent a sham operation.

-

LVH: Rats with aortic coarctation received a vehicle.

-

This compound + LVH: Rats with aortic coarctation received this compound (1 mg/kg/day) via gavage for 4 weeks.

-

-

Assays:

-

Morphological Analysis: Echocardiography and measurement of left ventricular mass index.

-

Histology: Masson's trichrome staining for fibrosis.

-

Western Blotting: To quantify protein levels of Collagen type I/III, TGF-β1, and activated NF-κB p65 in heart tissue homogenates.

-

Renoprotective Effects in Diabetic Nephropathy

This compound has also been shown to ameliorate renal injury in rat models of diabetic nephropathy (DN). Its renoprotective effects are, in part, mediated by the downregulation of the TGF-β signaling pathway, leading to reduced extracellular matrix deposition and fibrosis.

Data Summary: Effects of this compound on a Rat Model of Diabetic Nephropathy

| Parameter | Normal Control | Diabetic Nephropathy (DN) | This compound (10 mg/kg/day) + DN | P-value (DN vs. This compound+DN) | Reference |

| 24h Urinary Protein (mg) | <30 | >100 | Significantly Reduced | <0.05 | [5][6] |

| Glomerular TGF-β1 Expression | Low | High | Significantly Reduced | <0.05 | [7] |

| Renal α-SMA Expression | Low | High | Significantly Reduced | <0.05 | [7] |

Note: The values presented are qualitative summaries from the cited literature.

Experimental Protocol: Rat Model of Diabetic Nephropathy

-

Animal Model: Male Wistar rats.

-

Induction of DN: A single intraperitoneal injection of streptozotocin (STZ; 60 mg/kg).

-

Treatment Groups:

-

Normal Control: Non-diabetic rats.

-

DN: STZ-induced diabetic rats received a vehicle.

-

This compound + DN: STZ-induced diabetic rats received this compound (10 mg/kg/day) via gavage for 12-16 weeks.

-

-

Assays:

-

Renal Function: Measurement of 24-hour urinary protein excretion.

-

Immunohistochemistry: Staining of kidney sections for TGF-β1 and alpha-smooth muscle actin (α-SMA) to assess fibrosis.

-

qRT-PCR: To measure the mRNA expression of profibrotic genes in kidney tissue.

-

Signaling Pathway: this compound's Anti-inflammatory and Anti-fibrotic Mechanisms

Caption: this compound mitigates pathological cardiac and renal remodeling by inhibiting ROS production, thereby downregulating the pro-inflammatory NF-κB and pro-fibrotic TGF-β signaling pathways.

Conclusion

The therapeutic benefits of this compound extend beyond its canonical role as an ACE inhibitor. This guide highlights its significant off-target effects on the PI3K/Akt, NF-κB, and TGF-β signaling pathways. These findings provide a deeper understanding of this compound's molecular mechanisms and suggest its potential for broader therapeutic applications in diseases characterized by apoptosis, inflammation, and fibrosis. Further research into these non-ACE targets will be crucial for optimizing the clinical use of this compound and for the development of novel therapeutic strategies.

References

- 1. This compound hydrochloride protects against doxorubicin cardiotoxicity by regulating the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibited the NF-κB and TGF-β networking on LV hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride improves diabetic nephropathy and decreases proteinuria by decreasing ANGPTL-4 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of this compound on renal function and kidney expression of matrix metalloproteinase-2 and tissue inhibitor of metalloproteinase-2 in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound affects integrin-linked kinase and smooth muscle α-actin expression in diabetic rat glomerulus and cultured mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]

Benazepril's Impact on the Renin-Angiotensin-Aldosterone System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate effects of benazepril, an angiotensin-converting enzyme (ACE) inhibitor, on the renin-angiotensin-aldosterone system (RAAS). This compound is a cornerstone in the management of hypertension and heart failure, primarily through its targeted modulation of this critical physiological pathway.[1][2][3] This document provides a comprehensive overview of its mechanism of action, quantitative effects on key RAAS components, and detailed experimental protocols for their measurement.

Core Mechanism of Action

This compound is a prodrug that is hydrolyzed in the liver to its active metabolite, benazeprilat.[2] Benazeprilat competitively inhibits the angiotensin-converting enzyme (ACE), a key enzyme in the RAAS cascade.[2][3] ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent octapeptide vasoconstrictor, angiotensin II.[2][3]

The inhibition of ACE by benazeprilat leads to a cascade of effects:

-

Reduced Angiotensin II Levels: By blocking the formation of angiotensin II, this compound leads to decreased plasma and tissue levels of this potent vasoconstrictor.[4] This results in vasodilation of both arteries and veins, leading to a reduction in total peripheral resistance and consequently, a lowering of blood pressure.[2]

-

Decreased Aldosterone Secretion: Angiotensin II is a primary stimulant for the release of aldosterone from the adrenal cortex.[3] By reducing angiotensin II levels, this compound indirectly decreases aldosterone secretion.[5] This leads to reduced sodium and water retention by the kidneys, contributing further to the blood pressure-lowering effect.[2]

-

Increased Plasma Renin Activity: The reduction in angiotensin II levels removes the negative feedback loop on renin release from the juxtaglomerular cells of the kidney.[6] This results in a compensatory increase in plasma renin activity (PRA).[5][6]

-

Potentiation of Bradykinin: ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[2] Inhibition of ACE by this compound leads to an accumulation of bradykinin, which may contribute to the vasodilation and blood pressure-lowering effects of the drug.[2]

The following diagram illustrates the mechanism of action of this compound within the RAAS pathway.

Quantitative Data on RAAS Modulation

The following tables summarize the quantitative effects of this compound on key components of the renin-angiotensin-aldosterone system from various clinical and preclinical studies.

Table 1: Effect of this compound on Plasma Renin Activity (PRA)

| Study Population | This compound Dose | Treatment Duration | Baseline PRA (ng/mL/hr) | Post-treatment PRA (ng/mL/hr) | Percent Change | Citation |

| Essential Hypertensive Patients | 10 mg once or twice daily | 6 weeks | Not specified | Not specified | Significant increase (P < 0.001) | [6] |

| Congestive Heart Failure Patients | 2-15 mg once daily | 28 days | Not specified | Not specified | Significant increase | [5] |

| Healthy Dogs (low-sodium diet) | 0.5 mg/kg | Steady State | Not specified | Not specified | +90% (AUC) | [4] |

| Healthy Dogs (low-sodium diet) | 0.125 mg/kg vs 0.5 mg/kg | 12 hours | Not specified | Not specified | +58% (PRA-S, highest vs lowest dose) | [7][8] |

Table 2: Effect of this compound on Angiotensin II (Ang II) Levels

| Study Population | This compound Dose | Treatment Duration | Baseline Ang II (pg/mL) | Post-treatment Ang II (pg/mL) | Percent Change | Citation |

| Healthy Dogs (low-sodium diet) | 0.5 mg/kg | Steady State | Not specified | Not specified | -53% (AUC) | [4] |

| Healthy Dogs (low-sodium diet) | 0.125 mg/kg vs 0.5 mg/kg | 12 hours | Not specified | Not specified | -38% (highest vs lowest dose) | [7][8] |

Table 3: Effect of this compound on Aldosterone Levels

| Study Population | this compound Dose | Treatment Duration | Measurement | Baseline Aldosterone | Post-treatment Aldosterone | Percent Change | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Essential Hypertensive Patients | 10 mg once or twice daily | 6 weeks | Urinary Aldosterone Excretion | Not specified | Not specified | Significant decrease |[6] | | Congestive Heart Failure Patients | 2-15 mg once daily | 28 days | Plasma Aldosterone | Not specified | Not specified | Significant decrease |[5] | | Healthy Dogs (low-sodium diet) | 0.5 mg/kg | Steady State | Plasma Aldosterone | Not specified | Not specified | -73% |[4] | | Healthy Dogs (low-sodium diet) | 0.5 mg/kg | Steady State | Urinary Aldosterone Excretion | Not specified | Not specified | -5% |[4] | | Normal Dogs (furosemide-activated RAAS) | 1 mg/kg once daily | 7 days | Urinary Aldosterone:Creatinine Ratio | 0.35 (SD 0.16) µg/g | 0.99 (SD 0.48) µg/g | No significant reduction |[9][10] |

Table 4: Effect of this compound on Angiotensin-Converting Enzyme (ACE) Activity

| Study Population | This compound Dose | Treatment Duration | Baseline ACE Activity (U/L) | Post-treatment ACE Activity (U/L) | Percent Inhibition | Citation |

| Normal Volunteers | 20 mg single dose | 1 hour | Not specified | Not specified | ~97% | [11] |

| Normal Dogs | 1 mg/kg once daily | 7 days | 16.4 (SD 4.2) | 1.4 (SD 1.4) | ~91% | [9][10] |

| Healthy Dogs (low-sodium diet) | 0.125 mg/kg vs 0.5 mg/kg | 12 hours | Not specified | Not specified | -59% (ACE-S, highest vs lowest dose) | [7][8] |

Experimental Protocols

Accurate quantification of RAAS components is essential for evaluating the pharmacodynamic effects of this compound. The following sections detail the methodologies for key experiments.

Measurement of Plasma Renin Activity (PRA) by Radioimmunoassay (RIA)

Plasma renin activity is determined by measuring the rate of angiotensin I generation from endogenous angiotensinogen.[12]

Principle: Plasma is incubated at 37°C to allow renin to act on its substrate, angiotensinogen, to produce angiotensin I. The generated angiotensin I is then quantified using a competitive radioimmunoassay.[12]

Protocol Outline:

-

Blood Collection: Whole blood is collected in chilled EDTA tubes and immediately centrifuged at low temperatures to separate the plasma.[13]

-

Incubation: Plasma samples are incubated at 37°C and a specific pH (typically around 5.7-6.0) for a defined period (e.g., 1.5 to 3 hours).[1][12] Inhibitors of angiotensinases and converting enzyme (e.g., EDTA, DFP, or PMSF) are added to prevent the degradation of angiotensin I.[12] A parallel sample is kept at 4°C to serve as a blank.

-

Radioimmunoassay:

-

A known amount of radiolabeled angiotensin I (e.g., ¹²⁵I-angiotensin I) is mixed with the plasma sample (containing the generated angiotensin I) and a specific antibody against angiotensin I.[14]

-

The unlabeled angiotensin I in the sample competes with the radiolabeled angiotensin I for binding to the limited number of antibody sites.

-

After incubation, the antibody-bound and free angiotensin I are separated (e.g., using dextran-coated charcoal).[14]

-

The radioactivity of the bound or free fraction is measured using a gamma counter.

-

-

Quantification: The concentration of angiotensin I in the sample is determined by comparing the results to a standard curve generated with known concentrations of unlabeled angiotensin I. PRA is typically expressed as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/hr).[12]

The following diagram illustrates the experimental workflow for measuring PRA by RIA.

Measurement of Angiotensin II by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of angiotensin II in plasma.[15]

Principle: Angiotensin II is extracted from the plasma, separated from other components by liquid chromatography, and then detected and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio.[15]

Protocol Outline:

-

Sample Preparation:

-

Blood is collected in tubes containing a cocktail of protease inhibitors to prevent the degradation of angiotensin II.

-

Plasma is separated by centrifugation.

-

Angiotensin II is extracted from the plasma using solid-phase extraction (SPE) with C18 cartridges.[16]

-

-

Liquid Chromatography (LC):

-

The extracted sample is injected into an HPLC system.

-

Angiotensin II is separated from other plasma components on a C18 analytical column using a gradient elution with solvents like acetonitrile and water containing formic acid.[16]

-

-

Tandem Mass Spectrometry (MS/MS):

-

The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

The precursor ion corresponding to angiotensin II is selected in the first quadrupole.

-

The precursor ion is fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

-

The transition of the precursor ion to the product ion is highly specific for angiotensin II.

-

-

Quantification: The concentration of angiotensin II is determined by comparing the peak area of the sample to a calibration curve prepared with known concentrations of an angiotensin II standard, often using a stable isotope-labeled internal standard.[17]

The following diagram illustrates the experimental workflow for measuring Angiotensin II by LC-MS/MS.

Measurement of Aldosterone by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a common method for quantifying aldosterone in serum, plasma, and urine.[18]

Principle: A competitive ELISA is typically used for aldosterone. Aldosterone in the sample competes with a fixed amount of enzyme-labeled aldosterone for binding to a limited number of aldosterone-specific antibodies coated on a microplate.[19]

Protocol Outline:

-

Sample and Standard Preparation:

-

Competitive Binding:

-

Washing: The plate is washed to remove any unbound components.[20]

-

Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added to each well.[19] The enzyme converts the substrate into a colored product.

-

Reaction Termination and Measurement: The enzyme reaction is stopped by adding a stop solution (e.g., sulfuric acid).[19] The optical density (absorbance) of the color in each well is measured using a microplate reader at a specific wavelength.

-

Quantification: The concentration of aldosterone in the samples is inversely proportional to the color intensity. A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The aldosterone concentration in the samples is then interpolated from this curve.[19]

The following diagram illustrates the experimental workflow for measuring Aldosterone by ELISA.

Conclusion

This compound is a potent and effective inhibitor of the renin-angiotensin-aldosterone system. Its primary mechanism of action, the inhibition of angiotensin-converting enzyme, leads to a predictable and clinically significant cascade of events, including reduced angiotensin II and aldosterone levels, and a compensatory rise in plasma renin activity. The quantitative data presented in this guide highlight the dose-dependent effects of this compound on these key RAAS biomarkers. The detailed experimental protocols provide a foundation for researchers and drug development professionals to accurately assess the pharmacodynamic effects of this compound and other RAAS-modulating agents. A thorough understanding of these principles is crucial for the continued development and optimal clinical application of this important class of therapeutic agents.

References

- 1. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Capturing the dynamics of systemic Renin-Angiotensin-Aldosterone System (RAAS) peptides heightens the understanding of the effect of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chronic therapy for congestive heart failure with this compound HCl, a new angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Systemic and renal effects of a new angiotensin converting enzyme inhibitor, this compound, in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dose-response of this compound on biomarkers of the classical and alternative pathways of the renin-angiotensin-aldosterone system in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Aldosterone breakthrough with this compound in furosemide-activated renin-angiotensin-aldosterone system in normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ahajournals.org [ahajournals.org]

- 12. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. portlandpress.com [portlandpress.com]

- 15. Method Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry for Angiotensin-II in Human Plasma: Application to Study Interaction Between Atorvastatin & Olmesartan Drug Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Estimation of angiotensin peptides in biological samples by LC–MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. resources.bio-techne.com [resources.bio-techne.com]

- 19. assaygenie.com [assaygenie.com]

- 20. dbc-labs.com [dbc-labs.com]

- 21. arigobio.com [arigobio.com]

The Pharmacodynamics of Benazepril in Normotensive Subjects: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pharmacodynamic properties of benazepril, an angiotensin-converting enzyme (ACE) inhibitor, with a specific focus on its effects in normotensive subjects. This compound, a prodrug, is hydrolyzed in vivo to its active metabolite, benazeprilat, which exerts its therapeutic effects through the modulation of the renin-angiotensin-aldosterone system (RAAS). Understanding its mechanism and effects in a healthy physiological state is crucial for both clinical pharmacology and the development of new therapeutic agents.

Mechanism of Action

Benazeprilat, the active metabolite of this compound, is a potent inhibitor of the angiotensin-converting enzyme (ACE).[1] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2] Angiotensin II also stimulates the adrenal cortex to secrete aldosterone, which promotes sodium and water retention. By inhibiting ACE, benazeprilat decreases the production of angiotensin II, leading to vasodilation and reduced aldosterone secretion.[1] This inhibition of the RAAS is the primary mechanism behind this compound's physiological effects.[1]

Quantitative Pharmacodynamic Effects

The administration of this compound to normotensive subjects elicits a cascade of measurable pharmacodynamic responses. The following tables summarize the key quantitative data on ACE inhibition, and the subsequent effects on plasma renin activity and aldosterone levels.

Table 1: Inhibition of Plasma Angiotensin-Converting Enzyme (ACE) Activity

| Dosage (Oral) | Time Post-Dose | Percent Inhibition of Plasma ACE Activity | Subject Population |

| 10 mg (single dose) | 1.5 - 6 hours | Complete (100%) | Healthy Volunteers |

| 10 mg (single dose) | 24 hours | ≥80-90% | Healthy Volunteers |

| 10 mg (single dose) | 48 hours | 42% (mean) | Healthy Volunteers |

| ≥10 mg (single and multiple doses) | At least 24 hours | ≥80-90% | Human Subjects |

Data compiled from multiple sources.

Table 2: Effects on Plasma Renin Activity (PRA) and Aldosterone

| Dosage (Oral) | Duration of Treatment | Change in Plasma Renin Activity (PRA) | Change in Aldosterone Levels | Subject Population |

| 10 mg twice daily | 2 weeks | Increased from 2.18 ± 3.76 to 9.62 ± 8.49 ng/mL/h (p < 0.005) | Not specified | 11 Normotensive Patients with Coronary Artery Disease |

| 10 mg once or twice daily | 6 weeks | Significant increase (p < 0.001) | Decrease in urinary aldosterone excretion | 17 Hypertensive Patients with Normal Renal Function |

Data compiled from multiple sources.[3][4]

Experimental Protocols

The following sections detail the methodologies typically employed in clinical trials investigating the pharmacodynamics of this compound in normotensive subjects.

Study Design

A common study design is a randomized, double-blind, placebo-controlled trial. Normotensive, healthy volunteers are recruited and screened for inclusion and exclusion criteria. After obtaining informed consent, subjects are randomly assigned to receive either this compound or a placebo. A crossover design may also be utilized, where each subject receives both treatments at different times, separated by a washout period.

Drug Administration and Dosing

This compound hydrochloride is typically administered orally in tablet form. For single-dose studies, a common dosage is 10 mg. In multiple-dose studies, this compound is administered once daily for a specified period, for example, 7 to 14 days, to achieve steady-state concentrations of the active metabolite, benazeprilat.

Pharmacodynamic Assessments

Blood samples are collected at baseline and at various time points after drug administration. Plasma is separated, and ACE activity is determined using a validated assay. A common method involves spectrophotometric or fluorometric measurement of the rate of conversion of a synthetic substrate, such as hippuryl-L-histidyl-L-leucine (HHL), to hippuric acid and histidyl-leucine. The percentage of ACE inhibition is calculated by comparing the ACE activity at each post-dose time point to the baseline activity.

Plasma renin activity is typically measured by radioimmunoassay (RIA). This method quantifies the rate of angiotensin I generation from endogenous angiotensinogen in the plasma sample during a controlled incubation period. The results are expressed in nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/h).

Aldosterone levels can be measured in either plasma or urine, commonly using RIA or enzyme-linked immunosorbent assay (ELISA). For urinary aldosterone, 24-hour urine collections are often performed to provide an integrated measure of aldosterone secretion over time.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and a typical experimental workflow for a pharmacodynamic study.

References

- 1. This compound Hydrochloride Tablets, USP [dailymed.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Systemic and renal effects of a new angiotensin converting enzyme inhibitor, this compound, in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Converting enzyme inhibition in coronary artery disease: a randomized, placebo-controlled trial with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Activation of Benazepril: An In-Depth Technical Guide to its Hepatic Conversion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic activation of the prodrug benazepril in liver microsomes. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the enzymatic conversion, relevant kinetic parameters, and the experimental protocols required for in vitro assessment.

Introduction: this compound as a Prodrug

This compound is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension and heart failure.[1][2] As a prodrug, this compound is pharmacologically inactive and requires biotransformation to its active metabolite, benazeprilat, to exert its therapeutic effect.[1][2] This activation occurs primarily in the liver through the hydrolysis of the ester group of the this compound molecule.[1][2] Understanding the specifics of this metabolic conversion is crucial for drug development, enabling accurate predictions of pharmacokinetic profiles and potential drug-drug interactions. In vitro models, particularly human liver microsomes, are indispensable tools for characterizing this bioactivation process.

Enzymatic Pathway of this compound Activation

The conversion of this compound to its active form, benazeprilat, is a hydrolytic reaction. Contrary to some initial hypotheses involving cytochrome P450 enzymes, it is now well-established that this bioactivation is predominantly mediated by carboxylesterases (CES). Specifically, human carboxylesterase 1 (CES1) is the primary enzyme responsible for this reaction in the liver.[3][4] CES1 is the most abundant hydrolase in the human liver, accounting for the vast majority of hepatic hydrolytic activity.[4] In contrast, carboxylesterase 2 (CES2), which is also present in the liver but more predominant in the intestine and kidney, shows minimal to no activity in the hydrolysis of this compound and other similar ACE inhibitors.[3][4]

This enzymatic process is crucial for the therapeutic efficacy of this compound, as benazeprilat is a much more potent inhibitor of the angiotensin-converting enzyme than the parent prodrug.

Caption: Metabolic pathway of this compound to benazeprilat.

Quantitative Analysis of this compound Activation

Table 1: In Vitro Intrinsic Clearance of ACE Inhibitors by Human CES1

| ACE Inhibitor | Intrinsic Clearance (CLint, mL/min/mg protein) |

| Ramipril | 1.061 |

| Trandolapril | 0.360 |

| Enalapril | 0.02 |

| Data sourced from a study using recombinant human CES1.[3] |

Additionally, in vivo human pharmacokinetic studies provide essential data regarding the overall disposition of this compound and the formation of benazeprilat.

Table 2: Human Pharmacokinetic Parameters of this compound and Benazeprilat (Single 10 mg Oral Dose)

| Analyte | Tmax (h) | t½ (h) | Notes |

| This compound | ~0.5 | ~0.6 | Rapidly absorbed and eliminated.[5] |

| Benazeprilat | ~1.5 | ~10-11 (effective) | Elimination is biphasic with a terminal half-life of ~22 h.[5] |

| Tmax: Time to peak plasma concentration. t½: Elimination half-life. Data from healthy volunteers.[5] |

Experimental Protocols for In Vitro Analysis

This section outlines a detailed methodology for assessing the conversion of this compound to benazeprilat using human liver microsomes. This protocol is synthesized from standard industry practices for in vitro metabolism studies.

Materials and Reagents

-

This compound Hydrochloride (analytical standard)

-

Benazeprilat (analytical standard)

-

Pooled Human Liver Microsomes (HLM)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

Internal Standard (e.g., a structurally similar, stable compound not present in the matrix, such as enalaprilat)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Purified Water (LC-MS grade)

Experimental Workflow Diagram

Caption: Workflow for an in vitro this compound microsomal stability assay.

Incubation Procedure (Metabolic Stability Assay)

-

Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Prepare Incubation Mixture: In microcentrifuge tubes, prepare the main incubation mixture on ice. For a final volume of 200 µL, this would typically consist of:

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

Human Liver Microsomes (to a final protein concentration of 0.5 mg/mL)

-

-

Pre-incubation: Transfer the tubes to a shaking water bath set at 37°C and pre-incubate for 5 minutes to allow the system to reach thermal equilibrium.

-

Initiate Reaction: Add a small volume of a working solution of this compound (diluted from the stock) to the pre-warmed microsome mixture to initiate the reaction. The final substrate concentration should be low (e.g., 1 µM) to be in the linear range of the enzyme kinetics for intrinsic clearance determination.

-

Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), remove an aliquot (e.g., 25 µL) of the incubation mixture.

-

Reaction Termination: Immediately add the aliquot to a tube containing a quenching solution, typically 3-4 volumes of cold acetonitrile containing the internal standard. This will stop the enzymatic reaction and precipitate the microsomal proteins.

-

Sample Processing: Vortex the terminated samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Note: For determining Michaelis-Menten kinetics (Km and Vmax), a range of this compound concentrations (e.g., 0.5 µM to 500 µM) would be used, and the initial rate of benazeprilat formation would be measured at each concentration.

Analytical Method: LC-MS/MS Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the sensitive and specific simultaneous quantification of this compound and benazeprilat.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and an aqueous solution containing 0.1% formic acid.

-

Flow Rate: 0.6 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Heated Electrospray Ionization (HESI) in positive mode.

-

Detection Mode: Selected Reaction Monitoring (SRM).

-

Example Transitions:

-

This compound: m/z 425.5 → [Product Ion]

-

Benazeprilat: m/z 397.5 → [Product Ion]

-

Internal Standard: Appropriate transition for the chosen standard.

-

-

The method must be validated for linearity, accuracy, precision, and stability according to regulatory guidelines.

Data Analysis and Interpretation

The primary outcome of the metabolic stability assay is the intrinsic clearance (CLint). This is calculated from the rate of disappearance of the parent compound (this compound) over time.

-

Calculate Percent Remaining: Determine the percentage of this compound remaining at each time point relative to the 0-minute time point.

-

Determine Elimination Rate Constant (k): Plot the natural logarithm of the percent this compound remaining versus time. The slope of the initial linear portion of this curve is the elimination rate constant (-k).

-

Calculate Half-Life (t½): t½ = 0.693 / k

-

Calculate Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))

The calculated CLint value provides a quantitative measure of how rapidly this compound is metabolized by liver enzymes in vitro. This value can then be used in in vitro-in vivo extrapolation (IVIVE) models to predict human hepatic clearance, a critical parameter in forecasting the in vivo pharmacokinetic profile of a drug candidate.

Conclusion

The activation of the prodrug this compound is a critical step in its therapeutic action, mediated primarily by the hydrolytic activity of carboxylesterase 1 in the liver. In vitro assessment using human liver microsomes provides a robust and reliable method for characterizing the kinetics of this conversion. By employing the detailed experimental and analytical protocols outlined in this guide, researchers can accurately determine key parameters such as intrinsic clearance. This information is fundamental for guiding drug discovery and development efforts, ensuring a comprehensive understanding of the metabolic fate and pharmacokinetic behavior of this compound and other ester-containing prodrugs.

References

- 1. SMPDB [smpdb.ca]

- 2. The pharmacokinetics of this compound relative to other ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CES1 genetic variation affects the activation of angiotensin-converting enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of the angiotensin converting enzyme inhibitor this compound.HCl (CGS 14 824 A) in healthy volunteers after single and repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Benazepril on Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of benazepril's effects on endothelial cells, based on available in vitro studies. This compound, an angiotensin-converting enzyme (ACE) inhibitor, is primarily known for its role in managing hypertension. However, emerging research suggests its direct effects on the vascular endothelium, a key regulator of cardiovascular health. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways involved in this compound's action on endothelial cells.

Summary of this compound's In Vitro Effects on Endothelial Cells

In vitro research indicates that this compound, and its active metabolite benazeprilat, exert beneficial effects on endothelial progenitor cells (EPCs) and suggest mechanisms applicable to mature endothelial cells. These effects primarily revolve around promoting endothelial health and function through enhanced proliferation, migration, and adhesion, as well as modulating key signaling pathways related to nitric oxide bioavailability and reduced oxidative stress.

Key Findings:

-

Improved Endothelial Progenitor Cell Function: this compound has been shown to improve the proliferation, adhesion, and migration capacity of EPCs from hypertensive patients in a dose-dependent manner. This suggests a role for this compound in promoting vascular repair and regeneration.[1]

-

Modulation of the SDF-1/CXCR4 Axis: The beneficial effects of this compound on EPC function are potentially mediated through the Stromal Cell-Derived Factor-1 (SDF-1)/C-X-C chemokine receptor type 4 (CXCR4) signaling pathway.[1] This axis is crucial for cell homing and mobilization.

-

PI3K/Akt Signaling Pathway Involvement: While direct evidence in endothelial cells is still emerging, studies on cardiomyocytes demonstrate that this compound can protect against apoptosis and oxidative stress by activating the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical upstream regulator of endothelial nitric oxide synthase (eNOS) activity.

-

Increased Nitric Oxide (NO) Bioavailability: As an ACE inhibitor, this compound indirectly increases bradykinin levels, which can stimulate the production of nitric oxide (NO), a key vasodilator and anti-inflammatory molecule in the endothelium. Other ACE inhibitors, like ramiprilat, have been shown to increase NO formation in cultured endothelial cells.

-

Reduction of Oxidative Stress: this compound has been observed to counteract oxidative stress in cardiac cells, a mechanism that is highly relevant to endothelial dysfunction.

Quantitative Data from In Vitro Studies

The following tables summarize the quantitative findings from in vitro studies on the effects of this compound and other relevant ACE inhibitors on endothelial and related cells.

Table 1: Effect of this compound on Endothelial Progenitor Cell (EPC) Function

| Parameter | Cell Type | Treatment | Concentration | Observation | Reference |

| Proliferation | EPCs from hypertensive patients | This compound | Dose-dependent | Improved proliferation compared to control. | [1] |

| Adhesion | EPCs from hypertensive patients | This compound | Dose-dependent | Improved adhesion capacity compared to control. | [1] |

| Migration | EPCs from hypertensive patients | This compound | Dose-dependent | Improved migration capacity compared to control. | [1] |

Table 2: Effects of ACE Inhibitors on Endothelial Cell Signaling and Function

| Parameter | Cell Type | Treatment | Concentration | Observation | Reference |

| ACE Activity Inhibition | Pig vascular endothelial cells | Ramiprilat | 100 nM | Complete inhibition of cellular ACE. | [2] |

| Nitric Oxide Formation | Human and bovine endothelial cells | Ramiprilat | Dose-dependent | Increased formation of nitric oxide. | [3] |

| Prostacyclin Release | Human and bovine endothelial cells | Ramiprilat | Dose-dependent | Increased release of prostacyclin. | [3] |

| Endothelial Cell Migration | Cultured capillary endothelial cells | Captopril | < 10 µM | Potent inhibition of directional chemotaxis. | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of studying this compound's effects on endothelial cells.

Endothelial Progenitor Cell (EPC) Proliferation Assay (MTT Assay)

This protocol is adapted for assessing the effect of this compound on EPC proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Endothelial Progenitor Cells (EPCs)

-

Endothelial Cell Growth Medium (EGM-2)

-

This compound hydrochloride

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed EPCs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2 medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: After 24 hours, replace the medium with fresh EGM-2 containing various concentrations of this compound (e.g., 0, 1, 10, 100 µM).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the control (untreated cells) and plot a dose-response curve.

Endothelial Cell Migration Assay (Transwell Assay)

This protocol describes a method to evaluate the effect of this compound on endothelial cell migration.

Principle: The Transwell assay, or Boyden chamber assay, measures the chemotactic ability of cells to migrate through a porous membrane towards a chemoattractant.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Basal Medium (EBM-2) supplemented with 0.5% FBS

-

This compound hydrochloride

-

SDF-1 (as a chemoattractant)

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Calcein-AM or DAPI stain

-

Cotton swabs

Procedure:

-

Preparation: Coat the lower side of the Transwell insert membrane with fibronectin (10 µg/mL) and allow it to dry.

-

Chemoattractant Addition: In the lower chamber of the 24-well plate, add 600 µL of EBM-2 with 0.5% FBS containing SDF-1 (e.g., 100 ng/mL).

-

Cell Seeding: Resuspend HUVECs in EBM-2 with 0.5% FBS at a concentration of 1 x 10⁶ cells/mL. Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

-

Treatment: Add different concentrations of this compound to the upper chamber along with the cells.

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Staining and Visualization: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with Calcein-AM or DAPI. Visualize and count the migrated cells under a fluorescence microscope.

-

Quantification: Count the number of migrated cells in several random fields and calculate the average.

Nitric Oxide (NO) Production Measurement (Griess Assay)

This protocol details the measurement of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Principle: The Griess assay is a colorimetric method that detects nitrite by forming a purple azo dye.

Materials:

-

HUVECs

-

Phenol red-free DMEM

-

This compound hydrochloride

-

Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride solution)

-

Sodium nitrite standard solutions

Procedure:

-

Cell Culture and Treatment: Culture HUVECs in 24-well plates until confluent. Replace the medium with phenol red-free DMEM and treat with various concentrations of this compound for the desired time.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent.

-

Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Western Blot for eNOS and Akt Phosphorylation

This protocol outlines the detection of phosphorylated (activated) eNOS and Akt as markers of PI3K/Akt/eNOS pathway activation.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. Phospho-specific antibodies allow for the detection of protein activation states.

Materials:

-

HUVECs

-

This compound hydrochloride

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-eNOS (Ser1177), anti-total eNOS, anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat HUVECs with this compound for the specified time. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the proposed signaling pathways and experimental workflows described in this guide.

Caption: Proposed signaling pathways of this compound in endothelial cells.

Caption: Workflow for assessing endothelial cell proliferation using the MTT assay.

Caption: Workflow for the endothelial cell migration (Transwell) assay.

Conclusion

The available in vitro evidence suggests that this compound has beneficial effects on endothelial cells, particularly on endothelial progenitor cells, by promoting their proliferation, migration, and adhesion. The underlying mechanisms likely involve the modulation of the SDF-1/CXCR4 axis and the activation of the PI3K/Akt/eNOS signaling pathway, leading to increased nitric oxide bioavailability and reduced oxidative stress. Further research is warranted to fully elucidate the direct effects of this compound on mature endothelial cells and to confirm the precise signaling cascades involved. The protocols and data presented in this guide provide a framework for future investigations in this promising area of cardiovascular research.

References

- 1. Effects of this compound on functional activity of endothelial progenitor cells from hypertension patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro interactions between ramiprilat and angiotensin I-converting enzyme in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. content-assets.jci.org [content-assets.jci.org]

Unveiling the Anti-inflammatory Potential of Benazepril: A Technical Guide for Researchers

An in-depth exploration of the molecular mechanisms, experimental validation, and quantitative analysis of the anti-inflammatory properties of the angiotensin-converting enzyme (ACE) inhibitor, Benazepril. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic applications of existing pharmaceuticals.

Introduction